(-)-alpha-Pinene

Description

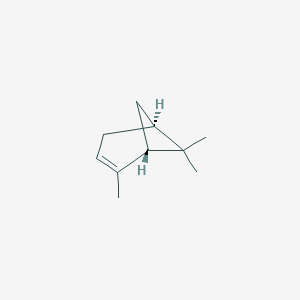

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWFGVWFFZKLTI-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]2C[C@@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029290 | |

| Record name | (-)-alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an odor of turpentine; [Merck Index] Colorless liquid; [Acros Organics MSDS], Liquid | |

| Record name | dl-alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

155.00 to 157.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7785-26-4, 80-56-8, 2437-95-8 | |

| Record name | (-)-α-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Pinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-alpha-Pinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1S,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-pin-2(3)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-Pinene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPF3YI7O34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | α-Pinene, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR3GM95PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-62 °C | |

| Record name | (-)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (-)-α-Pinene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key biological activities of (-)-α-Pinene. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

(-)-α-Pinene, a bicyclic monoterpene, is the (1S,5S) enantiomer of α-pinene. Its structure consists of a reactive four-membered ring fused to a six-membered ring containing a double bond.[1][2] This strained ring system is key to its chemical reactivity.[1]

IUPAC Name: (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene[1][3]

CAS Number: 7785-26-4[1][4][5]

Chemical Formula: C₁₀H₁₆[1][3][4]

Molecular Weight: 136.23 g/mol [3][4]

SMILES: C[C@H]1C[C@H]2/C=C(\C)/C1C2(C)C

InChI Key: GRWFGVWFFZKLTI-IUCAKERBSA-N[1]

dot graph structure { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=440968&t=l"]; a[label=""]; } . Caption: Chemical structure of (-)-α-Pinene.

Physicochemical Properties

The physical and chemical properties of (-)-α-Pinene are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][6] |

| Odor | Characteristic pine-like, turpentine odor | [6][7] |

| Density | 0.858 g/mL at 20 °C | [1] |

| Boiling Point | 155 °C | [1][6] |

| Melting Point | -62.80 °C | [1] |

| Optical Rotation [α]D | -51.28° (neat) | [8] |

| Flash Point | 33 °C (91 °F) | [6][9] |

| Vapor Pressure | 4.75 mmHg at 25 °C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [6][10][11] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of (-)-α-Pinene.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of (-)-α-Pinene in CDCl₃ shows the following characteristic chemical shifts (ppm): 144.5, 116.1, 47.2, 40.9, 38.0, 31.5, 31.3, 26.4, 23.0, 20.8.[3]

Biological Activity and Signaling Pathways

(-)-α-Pinene exhibits a range of biological activities, with its anti-inflammatory and acetylcholinesterase inhibitory effects being of significant interest in drug development.

Anti-Inflammatory Activity

(-)-α-Pinene has demonstrated anti-inflammatory properties through the modulation of key signaling pathways. It has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[5][10][12] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as enzymes like iNOS and COX-2.[5][12]

Acetylcholinesterase Inhibition

(-)-α-Pinene acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][11] This inhibitory action is thought to occur through interaction with the peripheral anionic site of the enzyme.[1] By inhibiting AChE, (-)-α-Pinene can increase acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Experimental Protocols

Detailed experimental protocols are critical for the accurate characterization of (-)-α-Pinene.

Determination of Physical Properties

Boiling Point: The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus. A small sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

Melting Point: For determining the melting point, a capillary tube is filled with a small amount of the solidified sample. The tube is then placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Optical Rotation: The specific rotation is measured using a polarimeter. A solution of known concentration of (-)-α-Pinene in a suitable solvent (e.g., ethanol) is prepared and placed in a polarimeter tube of a specific length. The angle of rotation of plane-polarized light is measured, and the specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of (-)-α-Pinene is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure and purity of the compound. For quantitative analysis by ¹H NMR, a known amount of an internal standard is added to the sample.[13][14]

Chiral Separation

Gas Chromatography (GC): The enantiomeric purity of (-)-α-Pinene can be determined by chiral gas chromatography. A capillary column with a chiral stationary phase (e.g., a cyclodextrin derivative) is used.[15][16] The sample is injected into the GC, and the enantiomers are separated based on their differential interactions with the chiral stationary phase, resulting in different retention times. The relative peak areas of the enantiomers are used to calculate the enantiomeric excess.

References

- 1. researchgate.net [researchgate.net]

- 2. «alpha»-Pinene (CAS 80-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Alpha-pinene ameliorates liver fibrosis by suppressing oxidative stress, inflammation, and the TGF-β/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medipol.edu.tr [medipol.edu.tr]

- 5. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alpha-Pinene CAS#: 80-56-8 [m.chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages. | Semantic Scholar [semanticscholar.org]

- 11. α-Pinene - Wikipedia [en.wikipedia.org]

- 12. worldscientific.com [worldscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. An optimized and validated (1)H NMR method for the quantification of α-pinene in essentials oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. agilent.com [agilent.com]

(-)-alpha-Pinene natural sources and extraction methods

An In-depth Technical Guide to the Natural Sources and Extraction Methods of (-)-alpha-Pinene

Introduction

This compound, a bicyclic monoterpene, is one of the most widely distributed terpenes in nature.[1] It is a compound of significant interest to the pharmaceutical, cosmetic, and food industries due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and memory-enhancing properties.[1][2][3] This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the conventional and novel methods employed for its extraction and purification. The content is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound is predominantly found in the essential oils of numerous plant species. Coniferous trees, particularly those of the Pinus (pine) and Picea (spruce) genera, are the most abundant sources.[4] The enantiomeric distribution of alpha-pinene can vary geographically; (1S,5S)- or (−)-α-pinene is more prevalent in European pines, while the (1R,5R)- or (+)-α-isomer is more common in North America.[4] Other significant plant sources include rosemary (Rosmarinus officinalis), eucalyptus, and various herbs.[4][5] The industrial production of α-pinene often relies on tree tapping for gum turpentine or as a byproduct of the paper pulping process (crude sulfate turpentine).[1]

The concentration of α-pinene in essential oils varies considerably depending on the plant species, the specific part of the plant used, geographical location, and the distillation method employed.[6]

Table 1: Concentration of α-Pinene in Essential Oils from Various Natural Sources

| Plant Species | Plant Part | α-Pinene Concentration (%) | Reference(s) |

| Pinus species (general) | Needles | 5.0 - 63.0 | [7] |

| Pinus brutia | Needles | 14.4 | [7] |

| Pinus brutia | Bark | 14.9 | [7] |

| Tagetes minuta L. | Aerial Parts | 33.12 | [8] |

| Melaleuca alternifolia (Tea Tree) | Leaves | 3.10 | [9] |

| Pistacia lentiscus L. | Leaves | 20.0 - 34.2 | [7] |

| Rosmarinus officinalis (Rosemary) | - | High concentrations | [4][5] |

| Salvia officinalis (Sage) | - | Major component | [10][11] |

Extraction Methodologies

The extraction of this compound from its natural matrices involves a range of techniques, from traditional methods to modern, more efficient processes. The choice of method depends on factors such as the starting material, desired purity, yield, cost, and environmental impact.

Conventional Extraction Methods

Conventional methods like steam distillation and solvent extraction have been used for centuries. While effective, they often have drawbacks such as long extraction times, high energy consumption, and the use of potentially hazardous organic solvents.[1][12]

-

Steam Distillation: This is the most common and commercially established method for extracting essential oils, including those rich in α-pinene.[13] The process involves passing steam through the plant material, which vaporizes the volatile compounds. The vapor mixture is then cooled and condensed, and the essential oil is separated from the aqueous phase.[13][14]

-

Solvent Extraction: This method uses organic solvents, such as ethanol or hexane, to dissolve the desired compounds from the plant matrix.[1] Subsequent steps involve filtering the mixture and evaporating the solvent to obtain the crude extract. Fractional distillation is then required to isolate α-pinene from other components.[15]

Novel Extraction Methods

To overcome the limitations of conventional techniques, several novel methods have been developed. These modern approaches often offer reduced extraction times, lower energy consumption, and improved efficiency, and are considered "greener" alternatives.[12][16]

-

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (scCO₂), as the extraction solvent.[10] By manipulating temperature and pressure, the solvent properties of scCO₂ can be finely tuned to selectively extract specific compounds like α-pinene.[9] The main advantages of SFE are the use of a non-toxic, non-flammable solvent and the ability to obtain solvent-free extracts.[9]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, which causes the plant cells to rupture and release their contents.[17] This technique significantly reduces extraction time and solvent consumption compared to conventional methods.[1]

-

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, enhancing mass transfer and accelerating the extraction process.[16]

-

Carbon Dioxide Expanded Ethanol (CXE): This is a more recent technique that involves adding compressed liquid CO₂ to ethanol. The resulting expanded liquid has enhanced mass transfer properties, leading to faster and more efficient extractions than SFE or conventional methods at lower temperatures.[18]

Table 2: Comparison of Key Extraction Methods for α-Pinene

| Method | Principle | Advantages | Disadvantages |

| Steam Distillation | Volatilization of compounds with steam. | Simple, inexpensive, environmentally friendly.[13] | Requires high temperatures which can degrade thermolabile compounds; energy-intensive.[13] |

| Solvent Extraction | Dissolution of compounds in an organic solvent. | Effective for a wide range of compounds. | Time-consuming, uses large volumes of potentially hazardous solvents, requires further purification.[12] |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure (e.g., CO₂). | "Green" solvent, high selectivity, solvent-free product.[9][10] | High capital investment, requires specialized equipment and skilled operation.[8] |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid heating. | Very fast, reduced solvent consumption, higher yields.[1][17] | Potential for localized overheating, requires microwave-transparent vessels. |

| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to enhance mass transfer. | Fast, efficient, can be performed at lower temperatures. | Industrial scale-up can be problematic due to intricate design data.[1][12] |

Experimental Protocols

This section provides detailed methodologies for key extraction techniques discussed.

Protocol for Steam Distillation

This protocol describes a general laboratory-scale steam distillation process.

-

Preparation of Plant Material: Fresh or dried plant material (e.g., pine needles) is coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator (boiling flask with water), a biomass flask to hold the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[14]

-

Distillation: Heat the water in the boiling flask to generate steam. Pass the steam through the biomass flask. The steam will vaporize the volatile oils from the plant material.[14]

-

Condensation: The mixture of steam and volatile oil vapor travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.[13]

-

Separation: The condensed liquid (hydrosol and essential oil) is collected in the receiver. As the essential oil is immiscible with water, it will form a separate layer. The oil layer, containing α-pinene, can be separated based on density.[13]

-

Purification: To obtain pure this compound, the collected essential oil is subjected to fractional distillation, collecting the fraction at the boiling point of α-pinene (155 °C).[2][15]

Protocol for Solvent Extraction with Reflux

This protocol is based on a patented method for extracting α-pinene from pine needles.[15]

-

Preparation of Plant Material: Collect and shade-dry fresh pine needles. Grind the dried needles into a powder.

-

Extraction: Place the powdered pine needles in a round-bottom flask. Add 60% (v/v) ethanol in a 3:1 or 4:1 solvent-to-solid volume ratio.

-

Reflux: Heat the mixture under reflux at a temperature of 40-50 °C for 1 to 3 hours. The process can be repeated 1-3 times with fresh solvent for exhaustive extraction.

-

Filtration and Concentration: After extraction, filter the mixture to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol and obtain the crude turpentine oil.

-

Fractional Distillation: Purify the crude turpentine by fractional distillation. Collect the fraction that distills at 156 °C to obtain purified α-pinene.[15]

Protocol for Supercritical Fluid Extraction (SFE)

This protocol outlines the general steps for performing SFE with supercritical CO₂.

-

Preparation of Plant Material: Dry and grind the plant material to a uniform particle size.

-

Loading the Extractor: Pack the ground material into the high-pressure extraction vessel.

-

Setting Parameters:

-

Extraction: Pump the supercritical CO₂ (with or without co-solvent) through the extraction vessel at a constant flow rate. The supercritical fluid dissolves the α-pinene from the plant matrix.

-

Separation: The extract-laden fluid passes through a back-pressure regulator, where the pressure is reduced. This causes the CO₂ to return to a gaseous state, and the extracted compounds precipitate out and are collected in a separator vessel.[9]

-

Solvent Recycling: The CO₂ gas can be recompressed and recycled back into the system.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the extraction and purification processes.

Caption: General workflow for extraction and purification of (-)-α-Pinene.

Caption: Experimental workflow for steam distillation.

Caption: Experimental workflow for Supercritical Fluid Extraction (SFE).

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Pinene - Wikipedia [en.wikipedia.org]

- 5. true-blue.co [true-blue.co]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. Antioxidant Activities of Ethanolic Extracts Obtained from α-Pinene-Containing Plants and Their Use in Cosmetic Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and purification of α-pinene; a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]

- 14. engineering.iastate.edu [engineering.iastate.edu]

- 15. CN103435434A - Method for extracting alpha-pinene from pine needles - Google Patents [patents.google.com]

- 16. Extraction and purification of α-pinene; a comprehensive review | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

The Biosynthesis of (-)-α-Pinene in Coniferous Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Pinene, a prominent bicyclic monoterpene, is a key component of the oleoresin defense system in coniferous trees and a valuable precursor for the synthesis of pharmaceuticals and fine chemicals. Understanding its biosynthesis is critical for applications ranging from forest pest management to metabolic engineering for drug production. This technical guide provides an in-depth overview of the (-)-α-pinene biosynthesis pathway in conifers, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. Quantitative data on enzyme kinetics and metabolite concentrations are presented for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of the biosynthetic and signaling pathways are provided to facilitate further research and application in drug development.

The (-)-α-Pinene Biosynthesis Pathway

The biosynthesis of (-)-α-pinene in coniferous trees occurs within the plastids of specialized secretory cells in resin ducts. The pathway begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol 4-phosphate (MEP) pathway.

A head-to-tail condensation of IPP and DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to produce the C10 intermediate, geranyl diphosphate (GPP) .[1] GPP serves as the direct precursor for all monoterpenes.

The final and stereospecific step is the cyclization of GPP, catalyzed by (-)-α-pinene synthase ((-)-PS) . This enzyme facilitates a complex isomerization of GPP to a linalyl diphosphate intermediate, followed by a series of carbocation rearrangements and cyclizations to yield (-)-α-pinene as the major product.[2][3] It is important to note that conifers often possess multiple terpene synthase (TPS) enzymes, including those that produce the (+)-α-pinene enantiomer, contributing to the specific stereochemical profile of the oleoresin.[2]

Quantitative Data

Enzyme Kinetic Parameters

The kinetic efficiency of the key enzymes in the (-)-α-pinene biosynthesis pathway is crucial for understanding the flux through this metabolic route. The Michaelis constant (Kₘ) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating substrate affinity.

| Enzyme | Organism | Substrate | Kₘ (µM) | Reference |

| (-)-α-Pinene Synthase | Pinus taeda | Geranyl Diphosphate (GPP) | 3 | [4] |

| Monoterpene Synthases (mixed) | Pinus contorta | Geranyl Diphosphate (GPP) | 7.8 ± 1.9 | [[“]] |

(-)-α-Pinene Concentration in Conifer Tissues

The concentration of (-)-α-pinene and other monoterpenes varies significantly between different conifer species and tissues, reflecting distinct physiological roles and responses to environmental stimuli.

| Species | Tissue | (-)-α-Pinene (% of total monoterpenes) | Total Monoterpene Concentration (mg/g fresh weight) | Reference |

| Pinus edulis | Woody Tissue (Heat & Drought) | ~62% increase | Not specified | [6] |

| Pinus nigra subsp. laricio | Leader Stem | ~44% (as α-pinene) | Not specified | [7] |

| Pinus nigra subsp. laricio | Mature Needles | Not specified (β-phellandrene dominant) | Not specified | [7] |

| Pinus nigra subsp. laricio | Roots | Not specified (β-pinene dominant) | Not specified | [7] |

| Coastal Douglas Fir | Needles | 10% (as α-pinene) | Not specified | [8] |

| Interior Douglas Fir | Needles | 15% (as α-pinene) | Not specified | [8] |

| Pinus (various species) | Needles/Resin | 8.4% - 20.7% (as α-pinene) | Not specified | [9] |

Regulation of (-)-α-Pinene Biosynthesis

The biosynthesis of (-)-α-pinene is tightly regulated, particularly in response to biotic and abiotic stresses such as herbivory, pathogen attack, and mechanical wounding. The plant hormones methyl jasmonate (MeJA) and ethylene are key signaling molecules in inducing the expression of genes encoding terpene synthases.

Upon stress, there is a rapid accumulation of jasmonates, which triggers a signaling cascade. This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of defense-related genes, including those involved in ethylene biosynthesis and terpene synthesis.

Methyl jasmonate treatment has been shown to induce ethylene production in conifers.[10] Ethylene, in turn, initiates its own signaling pathway, culminating in the activation of Ethylene Insensitive 3 (EIN3) and EIN3-like (EIL) transcription factors. There is evidence for synergistic interactions between the jasmonate and ethylene signaling pathways, leading to a robust induction of defense gene expression, including terpene synthase genes.[11][12][13] This coordinated response results in the increased production of (-)-α-pinene and other defensive monoterpenes.

References

- 1. researchgate.net [researchgate.net]

- 2. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [scholars.csus.edu]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. Monoterpene Synthase Genes and Monoterpene Profiles in Pinus nigra subsp. laricio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Chemometric analysis of monoterpenes and sesquiterpenes of conifers [frontiersin.org]

- 10. Methyl Jasmonate-Induced Ethylene Production Is Responsible for Conifer Phloem Defense Responses and Reprogramming of Stem Cambial Zone for Traumatic Resin Duct Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant Defense Genes Are Synergistically Induced by Ethylene and Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of (-)-α-Pinene Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Pinene, a bicyclic monoterpene, is a primary constituent of essential oils from various coniferous trees and herbaceous plants. It exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, which exhibit distinct stereospecific biological activities. This guide provides a comprehensive analysis of the pharmacological properties of the (-)-α-pinene enantiomer, with comparative data for (+)-α-pinene where available. We delve into its antimicrobial, anti-inflammatory, and anticancer activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Introduction

Pinene is a widely distributed monoterpene in the plant kingdom, with its two structural isomers, α-pinene and β-pinene, being major components of turpentine and essential oils from genera like Pinus.[1] The α-pinene isomer is chiral and exists in both (+)-(1R,5R) and (-)-(1S,5S) enantiomeric forms.[2] While often studied as a racemic mixture or without specifying the enantiomer, emerging research demonstrates that the stereochemistry of α-pinene plays a critical role in its pharmacological effects.[3][4] This technical guide focuses on elucidating the biological activities of (-)-α-pinene, providing a foundational resource for its potential therapeutic applications.

Antimicrobial Activity

A notable characteristic of α-pinene enantiomers is their differential antimicrobial efficacy. Studies consistently show that (+)-α-pinene possesses significant antimicrobial properties, while (-)-α-pinene is often reported to be inactive or significantly less potent against a range of bacteria and fungi.[5][6]

Quantitative Antimicrobial Data

One key study demonstrated that while (+)-α-pinene was active against all tested microorganisms, (-)-α-pinene showed no antimicrobial activity up to a concentration of 20 mg/mL.[5]

| Microorganism | Compound | MIC (μg/mL) | MMC/MBC (μg/mL) | Reference |

| Candida albicans (ATCC 90028) | (+)-α-Pinene | 470 | 940 | [5] |

| (-)-α-Pinene | >20,000 | >20,000 | [5] | |

| Cryptococcus neoformans (ATCC 90113) | (+)-α-Pinene | 117 | 235 | [5] |

| (-)-α-Pinene | >20,000 | >20,000 | [5] | |

| Methicillin-Resistant S. aureus (MRSA) | (+)-α-Pinene | 4,150 | 4,150 | [5] |

| (-)-α-Pinene | >20,000 | >20,000 | [5] | |

| MIC: Minimum Inhibitory Concentration; MMC: Minimal Microbicidal Concentration; MBC: Minimum Bactericidal Concentration. |

Interestingly, while (-)-α-pinene itself may be inactive, derivatives synthesized from it can exhibit potent antimicrobial activity, sometimes greater than derivatives from the (+)-enantiomer.[4] This suggests that the (-)-α-pinene scaffold is a valuable starting material for synthesizing novel antimicrobial agents.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test compounds (e.g., α-pinene enantiomers)

-

Microbial cultures (bacteria or fungi)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]

-

Solvent for dissolving the compound (e.g., DMSO), if necessary

-

Inoculum standardized to a 0.5 McFarland turbidity standard

-

Positive control (known antibiotic/antifungal)

-

Negative control (medium only)

Procedure:

-

Preparation: A serial two-fold dilution of the test compound is prepared directly in the wells of the 96-well plate with the broth medium. The typical volume in each well is 100 µL.[7]

-

Inoculation: Each well is inoculated with a standardized microbial suspension, bringing the final volume to 200 µL. The final inoculum density should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include wells for a positive control (microorganism with a standard antimicrobial), a negative control (medium only, to check for sterility), and a growth control (microorganism with no compound).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Endpoint Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the control well.[8]

-

MBC/MMC Determination: To determine the Minimum Bactericidal/Microbicidal Concentration, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth and plated onto an appropriate agar medium.[7] After incubation, the lowest concentration that results in a 99.9% reduction in the initial inoculum is considered the MBC/MMC.[7]

Experimental Workflow Diagram

Caption: Workflow for MIC and MBC/MMC determination.

Anti-inflammatory Activity

α-Pinene has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways like NF-κB and MAPKs.[9][10] Enantioselectivity is also apparent in this activity, with (+)-α-pinene often showing more potent effects than (-)-α-pinene.[3]

Quantitative Anti-inflammatory Data

In a study using human chondrocytes stimulated with interleukin-1β (IL-1β), (+)-α-pinene was a more potent inhibitor of inflammatory and catabolic gene expression than (-)-α-pinene.[3]

| Parameter | Compound (Concentration) | Effect | Reference |

| iNOS Gene Expression | (+)-α-Pinene (0.1 mM) | Potent Inhibition | [3] |

| (-)-α-Pinene (0.1 mM) | Less Active Inhibition | [3] | |

| MMP-13 Gene Expression | (+)-α-Pinene (0.1 mM) | Potent Inhibition | [3] |

| (-)-α-Pinene (0.1 mM) | Less Active Inhibition | [3] | |

| NF-κB Activation | (+)-α-Pinene | Potent Inhibition | [3] |

| (-)-α-Pinene | Less Active Inhibition | [3] | |

| iNOS: Inducible nitric oxide synthase; MMP-13: Matrix metalloproteinase-13. |

Despite being less potent than its positive enantiomer in some models, α-pinene (enantiomer often unspecified) consistently demonstrates the ability to suppress the production of pro-inflammatory mediators like IL-6, TNF-α, and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11]

Signaling Pathway: NF-κB Inhibition

A primary mechanism for the anti-inflammatory effect of α-pinene is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12][13] Inflammatory stimuli, such as LPS or TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[13][14] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] α-Pinene has been shown to interfere with this process, suppressing the activation of NF-κB and attenuating the inflammatory response.[3][9]

Caption: α-Pinene inhibits the LPS-induced NF-κB pathway.

Anticancer Activity

α-Pinene has shown promise as an anticancer agent, exhibiting cytotoxic effects and inducing apoptosis in various cancer cell lines.[2][15] Furthermore, it can enhance the efficacy of the host's immune response against tumors.[16]

Quantitative Anticancer Data

A synthetic derivative of α-pinene, GY-1, demonstrated significant activity against hepatocellular carcinoma cells.[17] While this study used a derivative, it highlights the potential of the α-pinene scaffold in cancer therapy. Another study showed that α-pinene itself could inhibit tumor growth in an in-vivo model.[16]

| Activity | Model | Compound (Dose) | Result | Reference |

| Cytotoxicity (IC50) | BEL-7402 Hepatoma Cells | GY-1 (α-Pinene derivative) | 84.7 µmol/L | [17] |

| Tumor Growth Inhibition | CT-26 Allograft in BALB/c mice | α-Pinene (40 mg/kg) | 42.8% inhibition vs. control | [16] |

Mechanism of Action: Immune Enhancement

One novel anticancer mechanism of α-pinene is its ability to enhance the activity of Natural Killer (NK) cells.[16] NK cells are crucial components of the innate immune system that can recognize and kill tumor cells. α-Pinene was found to activate NK cells and increase their cytotoxicity by promoting the ERK/AKT signaling pathway.[16] This leads to an increased release of perforin and granzyme B, effector molecules that induce apoptosis in target cancer cells.[16]

Caption: α-Pinene enhances NK cell cytotoxicity via ERK/AKT.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[18][19][20]

Objective: To measure the reduction in cell viability of a cancer cell line after treatment with a test compound.

Materials:

-

96-well plates

-

Cancer cell line (e.g., BEL-7402, CT-26)

-

Complete culture medium (e.g., RPMI-1640)

-

Test compound (e.g., α-pinene enantiomers)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[20]

-

Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

The biological activities of α-pinene are clearly enantiomer-dependent. While (-)-α-pinene demonstrates limited direct antimicrobial effects compared to its (+)-enantiomer, its anti-inflammatory and potential anticancer properties, along with its utility as a synthetic precursor, make it a compound of significant interest for drug development. Future research should focus on elucidating the precise molecular targets of (-)-α-pinene, exploring its efficacy in more complex in vivo models, and synthesizing novel derivatives to enhance its therapeutic potential. A thorough understanding of its stereospecific interactions is paramount for translating this natural monoterpene into a clinically valuable agent.

References

- 1. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. ku.khorraman.ir [ku.khorraman.ir]

- 10. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The protective effects of alpha-pinene on high glucose-induced oxidative stress and inflammation in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Anti-tumor activities and mechanism study of α-pinene derivative in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Effects of Alpha-Pinene Isomers

Introduction

Alpha-pinene (α-pinene) is a bicyclic monoterpene that is a major constituent of the essential oils of many coniferous trees, particularly those of the genus Pinus.[1] It exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, which are mirror images of each other and can exhibit different biological activities.[2][3] As one of the most widely distributed terpenes in nature, α-pinene has garnered significant scientific interest for its diverse pharmacological properties.[1] A broad range of activities has been reported, including anti-inflammatory, neuroprotective, anticancer, antimicrobial, and memory-enhancing effects.[1][2][4] This technical guide provides a comprehensive overview of the core pharmacological effects of α-pinene isomers, detailing the underlying molecular mechanisms, presenting quantitative data from key studies, and outlining the experimental protocols used to elicit these findings.

Anti-inflammatory Effects

α-Pinene demonstrates potent anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6][7] This effect has been observed in various preclinical models of inflammation.

Molecular Mechanisms

The anti-inflammatory effects of α-pinene are primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][7][8]

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), α-pinene inhibits the degradation of the inhibitory protein IκBα.[9] This prevents the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory genes.[8][9] Consequently, the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is downregulated.[5][7]

-

MAPK Pathway: α-Pinene has been shown to attenuate the phosphorylation of key MAPK proteins, including ERK and JNK.[8][10] The MAPK pathway is upstream of NF-κB and also plays a crucial role in regulating the expression of inflammatory cytokines.

By inhibiting these pathways, α-pinene effectively reduces the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[5][7][11]

Signaling Pathway Diagram

Caption: Anti-inflammatory mechanism of α-pinene via inhibition of MAPK and NF-κB pathways.

Quantitative Data Summary

| Parameter | Model System | Treatment | Result | Reference |

| TNF-α, IL-1β Production | Rat model of focal cerebral ischemia | α-pinene (100 mg/kg) | Significant decrease in gene and protein expression | [11][12] |

| TNF-α, IL-6, NO Production | LPS-stimulated mouse peritoneal macrophages | α-pinene | Significant decrease | [5][7] |

| iNOS, COX-2 Expression | LPS-stimulated mouse peritoneal macrophages | α-pinene | Inhibition of expression | [5][7] |

| NF-κB p65 Translocation | Ischemia/reperfusion rat model | α-pinene | Significant inhibition | [13] |

Experimental Protocol: LPS-Induced Inflammation in Macrophages

This protocol describes a common in vitro method to assess anti-inflammatory activity.

-

Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of α-pinene for a specified time (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture media and incubating for a period (e.g., 24 hours).

-

Cytokine Measurement: The cell culture supernatant is collected. The concentrations of TNF-α, IL-6, and other cytokines are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Measurement: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Gene and Protein Expression Analysis:

-

Western Blot: Cell lysates are prepared to analyze the protein levels and phosphorylation status of key signaling molecules like p65 NF-κB, IκBα, and MAPKs.

-

RT-PCR: Total RNA is extracted to quantify the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.

-

Neuroprotective Effects

α-Pinene exerts significant neuroprotective effects, showing potential in models of neurodegenerative diseases and ischemic stroke.[11][14][15] Its mechanisms are multifaceted, involving anti-inflammatory, anti-apoptotic, and antioxidant actions.

Molecular Mechanisms

-

Anti-inflammatory and Antioxidant Action: In brain tissue, α-pinene suppresses neuroinflammation by inhibiting the TNF-α/NF-κB pathway, thereby reducing levels of pro-inflammatory cytokines.[14][15] It also strengthens the antioxidant system by decreasing malondialdehyde and nitric oxide levels while increasing glutathione content and catalase activity.[14][15]

-

Anti-Apoptotic Action: In models of cerebral ischemia, α-pinene prevents neuronal death by modulating the expression of apoptosis-related genes. It downregulates the expression of the pro-apoptotic gene Bax and upregulates the anti-apoptotic gene Bcl-2.[11][12] This modulation helps to maintain mitochondrial integrity and inhibit the activation of executioner caspases like caspase-3.[13]

-

Cholinergic System Modulation: α-Pinene has been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[16][17] This action can increase acetylcholine levels, which is beneficial for memory and cognition.[18] Some studies report an IC50 value of 0.63 mM for AChE inhibition.[16][19]

Signaling Pathway Diagram

Caption: Neuroprotective mechanisms of α-pinene against ischemic/toxic insults.

Quantitative Data Summary

| Parameter | Model System | Treatment | Result | Reference |

| Infarct Volume | Rat model of focal cerebral ischemia | α-pinene (50 & 100 mg/kg) | Significant decrease | [11] |

| Bax mRNA expression | Rat model of focal cerebral ischemia | α-pinene (100 mg/kg) | Downregulation | [11][12] |

| Bcl-2 mRNA expression | Rat model of focal cerebral ischemia | α-pinene (100 mg/kg) | Upregulation | [11][12] |

| AChE Inhibition (IC50) | In vitro (Bovine erythrocytes) | α-pinene | 0.63 mM (660 µM) | [16][19][20] |

| Spatial Learning & Memory | Rat model of Alzheimer's disease | α-pinene (50 mg/kg) | Improvement in Morris water maze test | [14][15] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a widely used in vivo model for studying ischemic stroke.

-

Animal Model: Male Wistar rats are typically used.

-

Anesthesia: Animals are anesthetized (e.g., with chloral hydrate).

-

Surgical Procedure:

-

A midline cervical incision is made to expose the common carotid artery (CCA).

-

The external carotid artery (ECA) and internal carotid artery (ICA) are isolated.

-

A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA), inducing focal ischemia.

-

-

Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 60 minutes) and then withdrawn to allow for reperfusion of the ischemic territory.

-

Drug Administration: α-Pinene (e.g., 50 or 100 mg/kg) is administered, typically intraperitoneally, at the onset of reperfusion.

-

Outcome Assessment (after 24h):

-

Neurological Deficit Scoring: Sensorimotor function is evaluated using a standardized neurological deficit scale.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The volume is then calculated.

-

Molecular Analysis: Brain regions (hippocampus, cortex) are dissected for RT-PCR, ELISA, or Western blot analysis of inflammatory and apoptotic markers.[11]

-

Anticancer Effects

α-Pinene has demonstrated anticancer properties against various cancer cell lines, including ovarian, liver, and breast cancer.[2][21][22] Its primary mechanisms involve the induction of apoptosis and cell cycle arrest.

Molecular Mechanisms

-

Induction of Apoptosis: α-Pinene induces apoptosis through the intrinsic (mitochondrial) pathway. It triggers the generation of reactive oxygen species (ROS), which leads to a disruption of the mitochondrial membrane potential.[21] This promotes the release of cytochrome c and the activation of caspase-9 and caspase-3, leading to programmed cell death.[23]

-

Cell Cycle Arrest: In cancer cells like hepatocellular carcinoma (BEL-7402), α-pinene can cause cell cycle arrest at the G2/M phase.[21][22] This is achieved by downregulating the expression of key cell cycle regulators like Cdc25C and cyclin-dependent kinase 1 (CDK1).[2]

-

PI3K/AKT/NF-κB Pathway Inhibition: In human breast cancer cells (MDA-MB-231), α-pinene has been shown to suppress cell viability by inhibiting the PI3K/AKT/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[23]

-

Enhancement of NK Cell Activity: α-pinene can indirectly exert anticancer effects by activating Natural Killer (NK) cells. It stimulates the ERK/AKT pathway in NK cells, leading to increased expression of perforin and granzyme B, which are cytotoxic proteins that kill cancer cells.[24][25][26]

Signaling Pathway Diagram

Caption: Anticancer mechanisms of α-pinene, including apoptosis induction and cell cycle arrest.

Quantitative Data Summary

| Parameter | Model System | Treatment | Result | Reference |

| Cell Proliferation | MDA-MB-231 breast cancer cells | α-pinene (0-500 µM) | Dose-dependent inhibition | [23] |

| Apoptosis Induction | PA-1 ovarian cancer cells | α-pinene | Increased caspase-3 activity, DNA fragmentation | [21] |

| Cell Cycle Arrest | BEL-7402 hepatocellular carcinoma cells | α-pinene | Arrest at G2/M phase | [2][21] |

| Protein Expression | MDA-MB-231 cells | α-pinene (5, 10, 20 µM) | Downregulation of p-PI3K, p-AKT, NF-κB | [23] |

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Culture: Human cancer cell lines (e.g., PA-1, BEL-7402, MDA-MB-231) are maintained in appropriate culture conditions.

-

MTT Assay (Cell Viability):

-

Cells are seeded in 96-well plates and treated with various concentrations of α-pinene for 24-72 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals.

-

The crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured with a microplate reader to determine cell viability relative to untreated controls.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic or necrotic cells).

-

Cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activity Assay:

-

Cell lysates are prepared from treated cells.

-

The activity of specific caspases (e.g., caspase-3, caspase-9) is measured using colorimetric or fluorometric assay kits that utilize specific peptide substrates.

-

Antimicrobial Effects

The enantiomers of α-pinene show variable antimicrobial activity against a range of pathogens, including bacteria and fungi.

Molecular Mechanisms

The primary mechanism of antimicrobial action for α-pinene involves the disruption of the microbial cell membrane's structure and function.[27][28] This leads to increased membrane permeability, leakage of intracellular ions and components, and ultimately, cell death.[28] Studies on Saccharomyces cerevisiae showed that α-pinene treatment caused a sudden increase in extracellular conductivity, indicating ion leakage due to membrane damage.[28] In bacteria, this membrane disruption can also facilitate the entry of conventional antibiotics, leading to synergistic effects.[29]

Notably, studies have shown that the (+)-enantiomers of α-pinene exhibit significantly greater antimicrobial activity than the (-)-enantiomers.[3]

Experimental Workflow Diagram

Caption: General experimental workflow for assessing antimicrobial activity.

Quantitative Data Summary

| Isomer | Organism | MIC (µg/mL) | MMC (µg/mL) | Reference |

| (+)-α-pinene | Candida albicans | 117-230 | 230 | [3] |

| (+)-α-pinene | MRSA (S. aureus) | 2,075-4,150 | 4,150 | [3] |

| (-)-α-pinene | C. albicans, MRSA | >20,000 (inactive) | >20,000 (inactive) | [3] |

| α-pinene (isomer not specified) | E. coli | 686 | Not reported | [27][30] |

| α-pinene (isomer not specified) | S. aureus | 420 | Not reported | [27] |

MIC: Minimum Inhibitory Concentration; MMC: Minimum Microbicidal Concentration

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: A two-fold serial dilution of α-pinene is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24h for bacteria; 35°C for 48h for fungi).

-

MIC Reading: The MIC is determined as the lowest concentration of α-pinene that completely inhibits visible growth of the microorganism.

-

MMC Determination: Aliquots from the wells showing no visible growth are subcultured onto agar plates. The MMC is the lowest concentration that results in no growth on the subculture, indicating a 99.9% kill rate.

Conclusion

The isomers of α-pinene possess a remarkable spectrum of pharmacological activities with significant therapeutic potential. The compound's ability to modulate fundamental cellular pathways such as NF-κB, MAPKs, and apoptotic signaling cascades underpins its potent anti-inflammatory, neuroprotective, and anticancer effects. Furthermore, its capacity to disrupt microbial membranes provides a basis for its use as an antimicrobial agent. While the distinction in activity between the (+) and (-) enantiomers is pronounced in antimicrobial studies, more research is needed to fully elucidate these differences across all pharmacological domains. The extensive preclinical data strongly support the continued investigation of α-pinene isomers as lead compounds in the development of novel therapeutics for inflammatory diseases, neurodegenerative disorders, and cancer. Future work should focus on clinical trials to validate these promising preclinical findings in human subjects.

References

- 1. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 5. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. worldscientific.com [worldscientific.com]

- 8. ku.khorraman.ir [ku.khorraman.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Alpha-pinene modulates inflammatory response and protects against brain ischemia via inducible nitric oxide synthase-nuclear factor-kappa B-cyclooxygenase-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of alpha-pinene is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. α-Pinene - Wikipedia [en.wikipedia.org]

- 18. releaf.co.uk [releaf.co.uk]

- 19. tandfonline.com [tandfonline.com]

- 20. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. scialert.net [scialert.net]

- 24. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. cabidigitallibrary.org [cabidigitallibrary.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

(-)-alpha-Pinene mechanism of action in vitro

An In-Depth Technical Guide on the In Vitro Mechanism of Action of (-)-alpha-Pinene

Introduction

This compound (α-pinene) is a bicyclic monoterpene, an organic compound found extensively in the essential oils of various coniferous trees, particularly pine.[1] It is recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound, focusing on the signaling pathways and molecular interactions that underpin its therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of molecular pathways.

Anti-inflammatory Mechanism of Action

α-Pinene demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]

Inhibition of NF-κB and MAPK Signaling

In vitro studies using lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages have shown that α-pinene effectively suppresses the inflammatory cascade.[3][5] It significantly decreases the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as nitric oxide (NO).[3] The mechanism for this is the attenuation of MAPK and NF-κB activation.[3][5] Furthermore, α-pinene inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process.[3][6] This regulation of the iNOS-NF-κB-COX-2 pathway is a cornerstone of its anti-inflammatory and neuroprotective effects.[6]

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Stimulant | Compound | Concentration | Effect | Reference |

| Mouse Peritoneal Macrophages | LPS | α-Pinene | Not Specified | Significant decrease in IL-6, TNF-α, and NO production | [3] |

| Mouse Peritoneal Macrophages | LPS | α-Pinene | Not Specified | Inhibition of iNOS and COX-2 expression | [3] |

| Rat Hippocampus, Cortex, Striatum (Ischemia Model) | MCAO | α-Pinene | 100 mg/kg | Decreased gene and protein expression of TNF-α and IL-1β | [7] |

| Human Gastric Adenocarcinoma (AGS) cells | α-Pinene | α-Pinene | 50-200 µM | Inhibition of p38 and JNK MAPK pathways | [8] |

| Intestinal Epithelial Cells (IEC-6) | Aspirin | α-Pinene | Not Specified | Blocked activation of p38 and JNK | [9] |

Experimental Protocol: LPS-Induced Inflammation in Macrophages

This protocol is based on methodologies used to assess the anti-inflammatory effects of α-pinene in vitro.[3][5]

-

Cell Culture: Mouse peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of α-pinene for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO is measured in the culture supernatant using the Griess reagent assay.

-

Cytokine Analysis (ELISA): Levels of TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p38, JNK, ERK) and NF-κB p65. Expression of iNOS and COX-2 is also assessed.

Visualization: α-Pinene Inhibition of Inflammatory Pathways

Caption: Inhibition of LPS-induced inflammatory pathways by (-)-α-Pinene.

Anticancer Mechanism of Action

α-Pinene exhibits cytotoxic activity against various cancer cell lines through the induction of apoptosis, cell cycle arrest, and modulation of critical survival signaling pathways like PI3K/AKT.[10][11][12]

Induction of Apoptosis and Cell Cycle Arrest

In human breast cancer cells (MDA-MB-231), α-pinene treatment leads to increased formation of reactive oxygen species (ROS), alteration of mitochondrial membrane potential, and ultimately, apoptosis.[10] This is accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of pro-apoptotic proteins Bax, Caspase-3, Caspase-9, and cytochrome c.[10] In human ovarian cancer cells (PA-1), α-pinene induces G2/M phase cell cycle arrest and increases caspase-3 activity, leading to apoptotic cell death.[11] Studies on hepatocellular carcinoma cells (BEL-7402) also confirm that α-pinene can induce G2/M arrest.[11][13]

Inhibition of PI3K/AKT/NF-κB Signaling

A key mechanism for α-pinene's pro-apoptotic effect is the inhibition of the PI3K/AKT/NF-κB signaling pathway.[10] In MDA-MB-231 breast cancer cells, α-pinene treatment resulted in the downregulation of protein levels of NF-κB, phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).[10] This pathway is crucial for cell survival and proliferation, and its inhibition shifts the balance towards apoptosis.

Enhancement of Natural Killer (NK) Cell Activity

Beyond direct cytotoxicity, α-pinene can indirectly exert anticancer effects by enhancing the activity of immune cells. In NK-92mi cells, α-pinene treatment increases the expression of perforin and granzyme B, cytotoxic proteins used by NK cells to kill cancer cells.[14] This effect is mediated through the activation of the ERK/AKT signaling pathway in the NK cells.[14][15]

Quantitative Data: Anticancer Effects

| Cell Line | Compound | IC50 / Concentration | Effect | Reference |

| Human Prostate Cancer (PC-3) | α-Pinene | 2.9 ± 0.22 µM | Cytotoxicity, induction of apoptosis and cell cycle arrest | [12] |

| Human Prostate Cancer (DU145) | α-Pinene | 5.8 ± 0.21 µM | Cytotoxicity | [12] |

| Human Ovarian Cancer (PA-1) | α-Pinene | 20 µg/mL (at 24h) | 50% inhibition of cell proliferation, G2/M arrest, 10-fold increase in Caspase-3 activity | [11] |

| Hepatocellular Carcinoma (BEL-7402) | α-Pinene | 8 mg/L | 79.3% inhibition of cell growth, G2/M arrest | [13] |

| Human Breast Cancer (MDA-MB-231) | α-Pinene | 5, 10, 20 µM | Decreased cell viability, induced apoptosis, downregulated p-PI3K, p-AKT, NF-κB | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[11][12]

-

Cell Seeding: Cancer cells (e.g., PC-3, PA-1) are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of α-pinene (and a vehicle control, e.g., DMSO). The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualization: α-Pinene-Induced Apoptosis Pathway

Caption: PI3K/AKT inhibition and apoptosis induction by (-)-α-Pinene.

Neuroprotective Mechanism of Action

α-Pinene exhibits neuroprotective properties through its antioxidant activity and its ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's.[16][17]

Antioxidant and ROS Scavenging Activity